molecular formula C6H4N4O2 B1432661 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid CAS No. 1286754-47-9

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid

Cat. No.: B1432661
CAS No.: 1286754-47-9
M. Wt: 164.12 g/mol
InChI Key: MWPWLVCWUBHDTP-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid (CAS: 1286754-47-9) is a heterocyclic compound with the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.122 g/mol . Its structure features a fused pyrazolo-pyrazine core with a carboxylic acid substituent at the 3-position, as indicated by its SMILES notation: OC(=O)c1[nH]nc2nccnc12 . This compound is primarily utilized as a laboratory chemical and intermediate in the synthesis of pharmaceuticals and other heterocyclic derivatives . Its physicochemical properties, including moderate solubility and lower lipophilicity (LogD), make it advantageous in drug discovery, particularly in kinase inhibitor development .

Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPWLVCWUBHDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine-2,3-dicarboxylic Acid Anhydride

  • This anhydride serves as a crucial starting material.
  • It can be prepared by established methods such as the Gabriel-Sonn procedure (Chem. Ber., 40, 4850, 1907).
  • The anhydride is typically reacted with amines to form amide intermediates.

Amide Formation

  • Reaction of pyrazine-2,3-dicarboxylic acid anhydride with substituted amines (e.g., 2-amino-5-chloropyridine) in organic solvents like acetonitrile under reflux conditions yields amide intermediates.
  • Example: Heating a suspension of 2-amino-5-chloropyridine and pyrazine-2,3-dicarboxylic acid anhydride in acetonitrile for 1.5 hours produces 3-(5-chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid with high yield and purity.

Cyclization to Form the Pyrazolo[3,4-b]pyrazine Core

  • The amide intermediate undergoes cyclization upon heating, often in the presence of reagents like thionyl chloride or under acidic conditions.
  • For example, gradual heating of 3-(5-chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid leads to cyclization and formation of the fused pyrazolo-pyrazine ring system.
  • This step is critical to establish the heterocyclic framework characteristic of 1H-Pyrazolo[3,4-b]pyrazine derivatives.

Functional Group Transformations

Esterification and Hydrolysis

  • The carboxylic acid group at position 3 can be introduced or modified via esterification followed by hydrolysis.
  • For instance, ethyl esters of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can be synthesized and subsequently hydrolyzed to yield the free acid.

Halogenation and Substitution

  • Halogen substituents (e.g., bromine) can be introduced at specific positions to facilitate further functionalization.
  • Controlled use of reagents like sodium nitrite in acidic media at low temperatures (−5 °C to 0 °C) allows selective diazotization and substitution reactions with high yield (>90%).

Representative Preparation Method (Based on Patent CN102911174A)

Step Reagents/Conditions Description Yield/Notes
1 Compound V + Sodium Nitrite (mol ratio 1:1–2) in dilute H2SO4 or HCl Diazotization at −5 °C to 0 °C High yield (>90%), mild conditions
2 Intermediate (V) prepared via reaction of Compound II with methyl acetoacetate (molar ratios optimized) Formation of key intermediates for cyclization Efficient, reproducible
3 Cyclization and esterification steps Formation of ethyl ester of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid Simple work-up, high purity

This method emphasizes mild reaction conditions, ease of handling, and high yield, making it suitable for scale-up.

Alternative Synthetic Routes

  • Other literature and patents describe the use of reduction reactions (e.g., potassium borohydride reduction of dioxo intermediates) to access hydroxy derivatives, which can be further transformed into the target acid.
  • Reactions are often carried out in organic solvents such as dimethylformamide (DMF), dioxane, or acetonitrile, with temperature control to optimize yields and selectivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Diazotization & Esterification Compound V (amine derivative) Sodium Nitrite, Dilute Acid −5 °C to 0 °C >90% Mild, high-yielding
Amide Formation & Cyclization Pyrazine-2,3-dicarboxylic anhydride + amine Acetonitrile, reflux 1.5 h reflux High Produces carbamoyl intermediate
Reduction of Dioxo Intermediates 5,7-Dioxo derivatives Potassium Borohydride 0–20 °C Moderate to High Yields hydroxy derivatives
Halogenation via N-Iodosuccinimide 5-Bromo-1H-pyrazolo[3,4-b]pyridine N-Iodosuccinimide 60 °C in DMF Not specified Functionalization for further derivatization

Research Findings and Practical Considerations

  • The diazotization method provides a gentle and efficient route to introduce carboxylic acid functionalities with excellent yields and simple purification.
  • Cyclization reactions require precise control of temperature and solvent choice to avoid side reactions and ensure high purity of the fused heterocyclic system.
  • Reduction and halogenation steps enable the synthesis of diverse derivatives, expanding the scope of functionalized pyrazolo[3,4-b]pyrazine compounds for biological evaluation.
  • The choice of solvent (e.g., DMF, acetonitrile) and reaction temperature is critical for optimizing reaction rates and product stability.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid possesses a fused ring structure that combines features of both pyrazole and pyrazine rings. Its molecular formula is C_7H_6N_4O_2, with a molecular weight of approximately 164.12 g/mol. This structural configuration is crucial for its biological interactions and potential therapeutic applications.

Synthetic Approaches

The synthesis of this compound typically involves methods that facilitate the formation and fusion of the pyrazole and pyrazine rings. Common synthetic routes include:

  • Cyclization Reactions: Utilizing various reagents to induce cyclization of appropriate precursors.
  • Catalytic Methods: Employing catalysts to enhance yield and purity while minimizing environmental impact .

Case Studies and Research Findings

Several studies have explored the biological activities and synthetic methodologies associated with this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of protein tyrosine phosphatases; potential reduction in cancer cell proliferation.
Synthesis & Biological ActivityEvaluated derivatives for anti-inflammatory and antibacterial properties; showed efficacy against Gram-positive bacteria.
Structure-Activity RelationshipInvestigated related compounds; established connections between structure modifications and biological activity.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrazines vs. Indazoles

Indazoles, another class of hinge-binding motifs in kinase inhibitors, were found to exhibit poor aqueous solubility (<0.001 mg/mL at pH 7.4) and higher LogD values compared to pyrazolo-pyrazines. Replacement of indazoles with 1H-pyrazolo[3,4-b]pyrazine scaffolds improved solubility and reduced lipophilicity, enhancing drug-like properties .

Property 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic Acid Indazole Derivatives
Aqueous Solubility (pH 7.4) Moderate (exact value not reported) <0.001 mg/mL
LogD Lower (data inferred from improved profile) Higher
Structural Novelty High (kinase field) Well-explored

Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo-pyridines, such as 4-(5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)aniline (15c) , exhibit higher molecular weights (e.g., ~350–400 g/mol) and are tailored for biological activity. These compounds often incorporate bulky substituents (e.g., methylpiperazine) to enhance target binding but may suffer from reduced solubility . In contrast, the simpler structure of this compound allows for easier derivatization and optimization of pharmacokinetic properties.

Property This compound Pyrazolo[3,4-b]pyridine Derivatives
Molecular Weight 164.12 g/mol 350–400 g/mol
Functional Group Carboxylic acid Amines, aryl groups
Key Applications Kinase inhibitors, chemical intermediates Anticancer agents, fluorescent probes

Pyrazolo[1,5-a]pyrazine-3-carboxylic Acid

This positional isomer differs in ring fusion (1,5-a vs. 3,4-b), leading to distinct electronic properties. The 3,4-b fusion in the target compound provides a planar structure conducive to π-stacking interactions in kinase binding pockets, whereas the 1,5-a isomer may exhibit altered reactivity and solubility .

Alkyl-Substituted Pyrazolo-Pyridine Carboxylic Acids

Compounds like 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (MW: 191.19 g/mol) feature alkyl groups that increase hydrophobicity.

Property This compound 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
Substituent None Methyl group
Molecular Weight 164.12 g/mol 191.19 g/mol
LogD (Predicted) Lower Higher

Biological Activity

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of pyrazolo derivatives known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews recent findings on the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic potential.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves the reaction of appropriate precursors through various methodologies, including microwave-assisted synthesis. The structural modifications of the pyrazolo ring can significantly influence its biological activity.

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyrazines exhibit promising anti-inflammatory and anticancer activities. For instance, a study synthesized several derivatives and evaluated their effects on the MCF-7 breast cancer cell line, revealing that certain compounds displayed significant inhibitory activity with IC50 values below 10 µM .

Anti-Cancer Activity

This compound and its derivatives have been investigated for their anticancer properties. A notable study reported that compounds derived from this scaffold demonstrated potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.18 to 10 µM, indicating strong potential for further development as anticancer agents .

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (µM)
Compound 15MCF-70.18
Compound C03Km-120.304
Compound 48BEL-740210.74
Compound 49A5490.13

Anti-Inflammatory Activity

The anti-inflammatory properties of pyrazolo[3,4-b]pyrazine derivatives have also been highlighted in recent research. For example, certain compounds exhibited anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug. Compounds with specific substitutions at the pyrazolo ring showed enhanced activity against inflammation markers such as TNF-α and IL-6 in vitro .

Table 2: Anti-Inflammatory Activity of Pyrazolo Derivatives

CompoundInhibition (%)Reference Drug
Compound 1540%Indomethacin
Compound C03Not Specified-
Compound 2934%Indomethacin

Case Studies

Several case studies have explored the biological activity of pyrazolo derivatives in various contexts:

  • Breast Cancer Research : A study synthesized multiple pyrazolo derivatives and evaluated their effects on MCF-7 cells. Results indicated that compounds with specific functional groups significantly inhibited cell proliferation and induced apoptosis through modulation of the Bcl-2/Bax signaling pathway .
  • Inflammation Models : In vivo studies demonstrated that selected pyrazolo derivatives reduced inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Q & A

Q. What are the common synthetic strategies for preparing 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid and its derivatives?

The synthesis typically involves multi-step reactions starting from intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile. For example, hydrazide derivatives can be synthesized via a four-step process involving condensation and functional group transformations. Scheme 2 in recent studies illustrates the preparation of 1H-pyrazolo[3,4-b]pyrazin-3-amines, emphasizing the scaffold's utility in improving solubility and reducing lipophilicity compared to indazole-based analogs .

Q. What safety precautions are critical when handling this compound in the laboratory?

Key precautions include:

  • Avoiding inhalation of dust/aerosols and skin/eye contact (use PPE: gloves, goggles, lab coats).
  • Ensuring adequate ventilation and avoiding dust formation.
  • Storing the compound at 2–8°C in airtight containers.
  • Immediate decontamination of spills using approved protocols to prevent environmental release .

Q. How can solubility challenges associated with 1H-pyrazolo[3,4-b]pyrazine derivatives be addressed during experimental design?

Structural modifications, such as introducing hydrophilic groups (e.g., carboxylic acid or hydrazide moieties), have been shown to enhance aqueous solubility. For instance, replacing indazole cores with 1H-pyrazolo[3,4-b]pyrazine scaffolds reduces LogD values, improving solubility for kinase inhibitor studies .

Q. What analytical methods are recommended for characterizing 1H-pyrazolo[3,4-b]pyrazine derivatives?

Standard protocols include:

  • Spectral analysis : NMR (¹H/¹³C) and FT-IR for functional group identification.
  • Mass spectrometry : To confirm molecular weight and fragmentation patterns.
  • Chromatography : HPLC or LC-MS for purity assessment .

Q. What are the primary toxicity risks of this compound, and how should exposure be mitigated?

The compound exhibits acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Mitigation involves:

  • Using fume hoods for weighing and synthesis.
  • Immediate rinsing with water for eye/skin exposure (15+ minutes).
  • Medical consultation for ingestion or persistent symptoms .

Advanced Research Questions

Q. How does the 1H-pyrazolo[3,4-b]pyrazine scaffold enhance kinase inhibitor selectivity compared to other heterocycles?

The scaffold's planar structure allows optimal hydrogen bonding with kinase hinge regions, while its lower lipophilicity (LogD ~1.5) reduces off-target interactions. Studies demonstrate improved selectivity profiles in kinase assays when compared to indazole-based analogs, particularly in compounds targeting MET or FLT3 kinases .

Q. What strategies are effective in optimizing the pharmacokinetic properties of pyrazolo-pyrazine derivatives for in vivo studies?

Key approaches include:

  • Prodrug synthesis : Esterification of carboxylic acid groups to enhance bioavailability.
  • Salt formation : Sodium or potassium salts to improve solubility.
  • Metabolic stability : Introducing electron-withdrawing groups (e.g., halogens) to slow hepatic degradation .

Q. How can contradictory bioactivity data between in vitro and in vivo models for pyrazolo-pyrazine derivatives be resolved?

Discrepancies often arise from differences in metabolic stability or tissue penetration. Recommendations:

  • Conduct microsomal stability assays to predict in vivo clearance.
  • Use radiolabeled compounds to track tissue distribution.
  • Validate target engagement via pharmacodynamic markers (e.g., phosphorylated kinases) .

Q. What structural modifications of the pyrazolo-pyrazine core are linked to enhanced antimicrobial activity?

Derivatives with 1,3,4-oxadiazole or 1,2,4-triazole substituents show potent antibacterial and antifungal effects. For example, hydrazide-linked analogs (e.g., compound 5 in AUJC studies) inhibit Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis .

Q. How can computational methods guide the design of novel pyrazolo-pyrazine-based therapeutics?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like caspases or viral proteases. QSAR models further optimize substituent placement for activity and ADMET properties, reducing experimental trial-and-error .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.